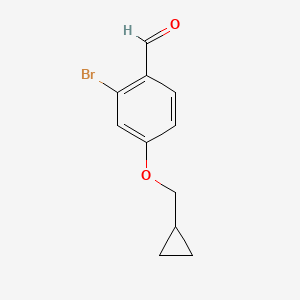

2-Bromo-4-(cyclopropylmethoxy)benzaldehyde

Description

2-Bromo-4-(cyclopropylmethoxy)benzaldehyde is a brominated benzaldehyde derivative featuring a cyclopropylmethoxy substituent at the para position and a bromine atom at the ortho position. This compound serves as a critical intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) for constructing complex aromatic frameworks used in pharmaceuticals and agrochemicals . Its structure combines the electrophilic aldehyde group with halogen and ether functionalities, enabling diverse reactivity.

Properties

IUPAC Name |

2-bromo-4-(cyclopropylmethoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO2/c12-11-5-10(4-3-9(11)6-13)14-7-8-1-2-8/h3-6,8H,1-2,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKIDZTKIUDNDFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=CC(=C(C=C2)C=O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Bromo-4-(cyclopropylmethoxy)benzaldehyde typically involves the bromination of 4-(cyclopropylmethoxy)benzaldehyde. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as dichloromethane. The reaction is carried out at a controlled temperature to ensure the selective bromination at the desired position on the benzene ring .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom in the compound is a leaving group, enabling nucleophilic substitution reactions.

| Reaction Type | Reagents/Conditions | Product | Key Mechanism |

|---|---|---|---|

| Nucleophilic Substitution | Organometallic reagents (e.g., Grignard reagents), amines, thiols | Substituted benzaldehyde derivatives | The bromine atom is replaced by incoming nucleophiles (e.g., -NH₂, -SH) |

| Cross-Coupling Reactions | Palladium catalysts (e.g., Suzuki-Miyaura) | Biaryl or heteroaryl compounds | Transition metal-mediated coupling with aryl/heteroaryl boronic acids |

Research Context : Substitution reactions are critical for functionalizing the compound. For example, bromine displacement can introduce bioactive groups, as seen in related benzaldehyde derivatives .

Multi-Component Reactions

The aldehyde group participates in multi-component reactions, such as the Petasis reaction.

Research Insights : The Petasis reaction is versatile for synthesizing β-amino alcohols, which are valuable in medicinal chemistry. The use of α-hydroxy aldehydes (e.g., lactols) or glycolaldehyde derivatives can enhance product diversity .

Oxidation and Reduction of the Aldehyde Group

While direct oxidation/reduction data for this compound is limited, analogous benzaldehyde derivatives undergo:

| Reaction Type | Reagents | Product |

|---|---|---|

| Oxidation | KMnO₄, CrO₃ | Carboxylic acid |

| Reduction | NaBH₄, LiAlH₄ | Primary alcohol |

Note : These transformations are inferred from general aldehyde chemistry. Specific conditions for this compound would require experimental validation.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

- Building Block : 2-Bromo-4-(cyclopropylmethoxy)benzaldehyde serves as a valuable building block in organic synthesis. It is used to create more complex organic molecules through various chemical reactions, including nucleophilic substitutions and coupling reactions.

- Synthetic Methodologies : The compound's reactivity allows it to be utilized in developing new synthetic methodologies, particularly in the synthesis of pharmaceuticals and agrochemicals.

2. Biology:

- Biochemical Studies : This compound can be employed as a probe in studying enzyme-catalyzed reactions and biochemical pathways involving aldehyde groups. Its structural features may facilitate interactions with specific enzymes or proteins.

- Molecular Biology : It can also be used to investigate biological pathways that involve aldehyde functionalities, contributing to the understanding of metabolic processes.

3. Medicine:

- Pharmaceutical Intermediate : this compound is particularly relevant in the pharmaceutical industry as an intermediate in synthesizing various therapeutic agents. Compounds with benzaldehyde moieties are often integral to drug development due to their biological activity .

- Potential Drug Development : Given its structural properties, the compound may be explored for developing novel drugs targeting specific diseases or conditions.

4. Industry:

- Specialty Chemicals Production : The compound is utilized in producing specialty chemicals and materials, including polymers and resins, due to its unique chemical properties.

Research indicates that this compound may exhibit significant biological activities:

Antimicrobial Activity

Compounds similar to this one have shown antimicrobial properties against various bacterial strains. Studies on related benzaldehyde derivatives suggest that this compound could possess similar efficacy against Gram-positive bacteria, warranting further exploration into its potential as an antimicrobial agent .

Anticancer Properties

Several studies have explored the anticancer potential of benzaldehyde derivatives. For instance, structurally related compounds have demonstrated cytotoxic effects in cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. This suggests that this compound may also exhibit anticancer properties that merit further investigation .

Antimicrobial Efficacy

A study evaluating the antimicrobial properties of substituted benzaldehydes reported that derivatives with halogen substitutions exhibited enhanced activity against Gram-positive bacteria. This implies that this compound could possess similar properties.

Cytotoxicity in Cancer Cells

In vitro studies on structurally related compounds revealed significant cytotoxic effects against breast cancer cell lines, indicating promising avenues for exploring the anticancer effects of this compound.

Mechanism of Action

The mechanism by which 2-Bromo-4-(cyclopropylmethoxy)benzaldehyde exerts its effects depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is typically displaced by a nucleophile, forming a new carbon-nucleophile bond. In oxidation and reduction reactions, the aldehyde group undergoes changes in its oxidation state, leading to the formation of carboxylic acids or alcohols, respectively .

Comparison with Similar Compounds

Positional Isomers: 4-Bromo-2-(cyclopropylmethoxy)benzaldehyde (BD04356)

A key structural analog is 4-Bromo-2-(cyclopropylmethoxy)benzaldehyde (CAS 1094647-54-7), where the bromine and cyclopropylmethoxy groups are transposed (bromine at position 4, cyclopropylmethoxy at position 2). Key differences include:

- Reactivity : The bromine position alters electronic effects. In the target compound (bromine at position 2), steric hindrance near the aldehyde may slow nucleophilic attacks compared to BD04356, where bromine is farther from the reactive site.

- Synthetic Utility : BD04356 may favor electrophilic substitution at position 4, whereas the target compound’s bromine at position 2 could direct cross-coupling reactions to adjacent positions .

Non-Brominated Analog: 4-(Cyclopropylmethoxy)benzaldehyde (S5)

4-(Cyclopropylmethoxy)benzaldehyde (S5) lacks the bromine substituent. Key contrasts:

- Synthesis : S5 is synthesized via nucleophilic substitution between 4-hydroxybenzaldehyde and (bromomethyl)cyclopropane in acetone with K₂CO₃, achieving 93–99% yield . The target compound likely requires bromination of S5, which may reduce yield due to additional steps.

- Applications : S5 is a precursor for phosphonates (e.g., compound 23 in ) and dihydrobenzofurans, while the brominated version is tailored for halogen-based coupling reactions .

Multi-Substituted Derivatives: 3,5-bis(cyclopropylmethoxy)benzaldehyde (28)

3,5-bis(cyclopropylmethoxy)benzaldehyde (28) features two cyclopropylmethoxy groups. Differences include:

- Synthesis : Compound 28 is synthesized via double alkylation of 3,5-dihydroxybenzaldehyde with bromomethylcyclopropane in DMF, requiring precise stoichiometry .

Biological Activity

2-Bromo-4-(cyclopropylmethoxy)benzaldehyde is a synthetic organic compound that has garnered attention in various fields of research, particularly in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from diverse studies and sources.

Chemical Structure and Properties

The compound features a bromine atom and a cyclopropylmethoxy group attached to a benzaldehyde moiety. Its molecular formula is CHBrO, and it has a molecular weight of approximately 241.11 g/mol. The presence of the bromine atom and the unique cyclopropylmethoxy group contributes to its reactivity and potential interactions with biological targets.

The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, which can affect metabolic pathways.

- Receptor Modulation : It may interact with cell surface receptors, influencing downstream signaling pathways that regulate cellular functions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related benzaldehyde derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Properties

Several studies have explored the anticancer potential of benzaldehyde derivatives. For example, compounds with similar structures have demonstrated cytotoxic effects in cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The specific activity of this compound in this context warrants further investigation.

Case Studies

- Antimicrobial Efficacy : A study evaluating the antimicrobial properties of substituted benzaldehydes reported that derivatives with halogen substitutions exhibited enhanced activity against Gram-positive bacteria. This suggests that this compound could possess similar properties, meriting further exploration .

- Cytotoxicity in Cancer Cells : In vitro studies on structurally related compounds revealed significant cytotoxic effects against breast cancer cell lines, with mechanisms involving the inhibition of key signaling pathways. This indicates a promising avenue for exploring the anticancer effects of this compound .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.